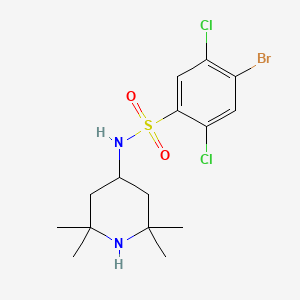
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol is a complex organic compound with a unique structure that includes both an isoindoline and a cyclohexanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol typically involves multi-step organic synthesis. One common approach is to start with the cyclohexanone and isoindoline precursors. The key steps include:
Formation of the Isoindoline Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative.
Reduction: The isoindoline intermediate is then reduced to form the octahydro-isoindoline structure.
Hydroxylation: Introduction of the hydroxyl group on the cyclohexane ring can be done using various hydroxylation methods, such as hydroboration-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group or to saturate any remaining double bonds.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific mechanical or chemical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.
作用機序
The mechanism by which 2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simpler compound with a hydroxyl group on a cyclohexane ring.
Isoindoline: The core structure without the cyclohexanol moiety.
Octahydroisoindole: The saturated version of isoindoline.
Uniqueness
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol is unique due to its combined structural features of both isoindoline and cyclohexanol. This dual functionality provides it with unique chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C14H25NO |
|---|---|
分子量 |
223.35 g/mol |
IUPAC名 |
2-[(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H25NO/c16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-15/h11-14,16H,1-10H2/t11-,12-,13?,14?/m1/s1 |
InChIキー |
FUAKJTFVHBEYRD-IWMBGFJWSA-N |
異性体SMILES |
C1CC[C@@H]2CN(C[C@H]2C1)C3CCCCC3O |
正規SMILES |
C1CCC2CN(CC2C1)C3CCCCC3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



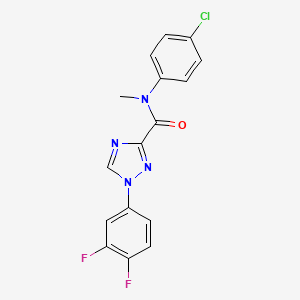

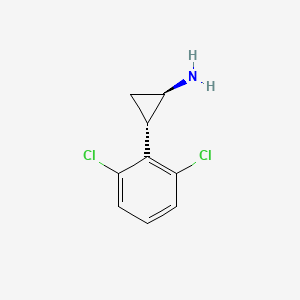
![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
![4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13364556.png)
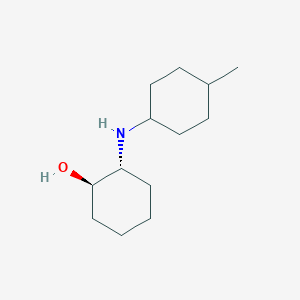
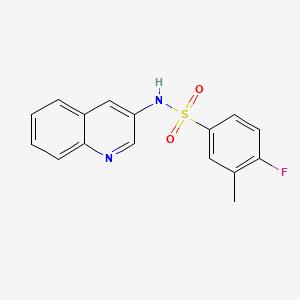
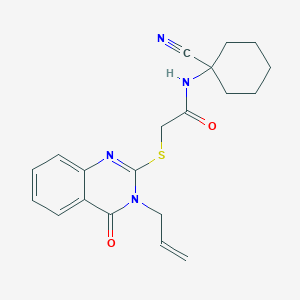
![1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine](/img/structure/B13364577.png)
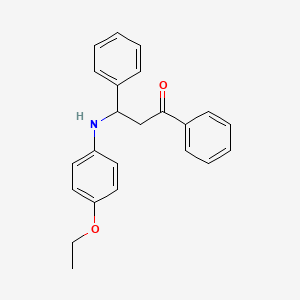
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364607.png)
